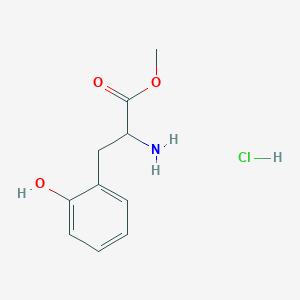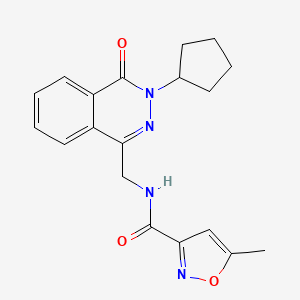![molecular formula C15H12ClNO3 B2531753 5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 903186-49-2](/img/structure/B2531753.png)
5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzoxazole core substituted with a methoxybenzyl group and a chlorine atom. This structure is indicative of a molecule that could possess a range of biological activities and is likely to be of interest in the development of pharmaceuticals or agrochemicals.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in the literature. For instance, a study describes the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which shares a methoxybenzyl moiety similar to our compound of interest . The synthesis involved the use of starting compounds and a series of reactions including cyclization and aminomethylation to yield a variety of derivatives, which were characterized by spectroscopic methods and screened for biological activity .
Molecular Structure Analysis
Spectroscopic studies are crucial for determining the molecular structure of compounds. In a related study, a compound with a methoxy group and a complex triazatriphosphine oxide moiety was synthesized and its structure was elucidated using various spectroscopic techniques, including NMR and X-ray crystallography . These techniques are essential for confirming the molecular structure of synthesized compounds, including those similar to 5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be explored through various chemical reactions. For example, the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides from 2H-1,4-oxazin-2-ones involved reactions such as Diels-Alder, substitution, and debenzylation . These reactions demonstrate the versatility of heterocyclic compounds in chemical synthesis and their potential to undergo a wide range of transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their functional groups and molecular structure. A study on the synthesis of 1,3,4-oxadiazole derivatives containing a 5-chloro-2-methoxybenzohydrazide moiety, which is closely related to the chloro and methoxy substituents in our compound of interest, provided insights into the antimicrobial properties of these molecules . The synthesized compounds were characterized by spectroscopic methods and showed significant activity against various microbial strains, indicating the importance of structural features in determining biological activity .
Scientific Research Applications
Photocatalytic Oxidation Applications : A study on the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes on a TiO2 photocatalyst under O2 atmosphere suggests that similar compounds could be explored for their photocatalytic properties. The process was efficient under both UV-light and visible light irradiation, indicating the potential of such compounds in green chemistry and sustainable processes (Higashimoto et al., 2009).
Synthetic Applications : Research into the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters highlights the utility of methoxybenzyl derivatives in synthetic chemistry. The study introduced 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, which could be hydrolyzed in good yield, suggesting potential applications in the synthesis and protection of complex organic molecules (Yoo et al., 1990).
Molecular and Electronic Analysis : The molecular, electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, including derivatives with methoxybenzyl groups, were studied. The research provides insights into the electronic properties and potential applications of such compounds in materials science and optoelectronics (Beytur & Avinca, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-3-[(2-methoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-19-13-5-3-2-4-10(13)9-17-12-8-11(16)6-7-14(12)20-15(17)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMYBBWGHYINDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2531670.png)






![N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2531685.png)



![7,8-dimethyl-5-(pyridin-3-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2531691.png)
![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2531692.png)
